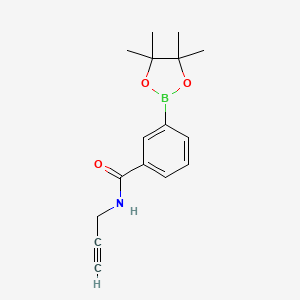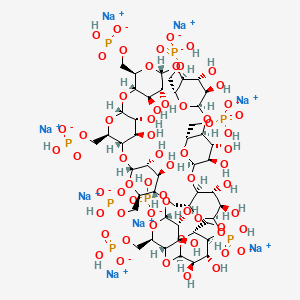![molecular formula C12H10BrClOS B1443935 3-[2-(5-Bromo-2-chlorophenoxy)ethyl]thiophene CAS No. 1408694-86-9](/img/structure/B1443935.png)
3-[2-(5-Bromo-2-chlorophenoxy)ethyl]thiophene
Übersicht
Beschreibung
3-[2-(5-Bromo-2-chlorophenoxy)ethyl]thiophene, often abbreviated as 3-BTPE, is a heterocyclic aromatic compound that has been studied extensively due to its potential applications in a variety of scientific fields. It is a derivative of thiophene, a five-membered ring containing four carbon atoms and one sulfur atom, and it is characterized by its two functional groups: a bromine atom and a chlorine atom. 3-BTPE has been found to exhibit various properties, such as optical, electrical, and electrochemical properties, which make it a useful material for research.
Wissenschaftliche Forschungsanwendungen
Overview of Thiophene Derivatives in Research
Thiophene derivatives, including compounds like 3-[2-(5-Bromo-2-chlorophenoxy)ethyl]thiophene, play a significant role in various scientific research areas due to their unique chemical properties. These compounds are aromatic five-membered ring structures with sulfur as the heteroatom, present in a wide array of natural and synthetic compounds exhibiting valuable bioactivities. The relevance of thiophene derivatives spans across medicinal chemistry, organic materials, agrochemicals, and more due to their antimicrobial, anticancer, anti-inflammatory, and antihypertensive activities, among others. Notable applications in organic synthesis and materials science are underscored by their utility as intermediates and their electronic properties, respectively. The synthesis of thiophene derivatives has seen considerable advancements, with traditional methods being refined and novel approaches being developed to enhance efficiency, versatility, and environmental friendliness. This progress is pivotal for the continued exploration of thiophenes in natural product synthesis and drug development, indicating a bright future for research in this domain (Xuan, 2020).
Thiophenes in Environmental and Material Sciences
Thiophene analogs have been synthesized and evaluated for potential carcinogenicity, demonstrating the broad interest in thiophene derivatives beyond pharmaceutical applications. The synthesis of specific thiophene analogs and their evaluation in biological assays highlights the intricate balance between developing new compounds and assessing their safety. This research underscores the importance of understanding both the beneficial applications and potential risks associated with thiophene derivatives (Ashby et al., 1978).
Thiophenes in Organic Electronics
The development of thiophene-based conductors is a testament to the versatility of thiophene derivatives in applications beyond their biological activities. These conductors, leveraging the electronic properties of thiophenes, are crucial for designing heterocyclic structures tailored for specific operational requirements in electronic devices. The exploration of pyrrole- and thiophene-based conductors, along with polythiophene models, has clarified many aspects of these materials and provided insights for future advancements in electronics (Pagani, 1994).
Eigenschaften
IUPAC Name |
3-[2-(5-bromo-2-chlorophenoxy)ethyl]thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClOS/c13-10-1-2-11(14)12(7-10)15-5-3-9-4-6-16-8-9/h1-2,4,6-8H,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIUPNZKSGHCID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OCCC2=CSC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(5-Bromo-2-chlorophenoxy)ethyl]thiophene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-Benzyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-9H-carbazole](/img/structure/B1443852.png)

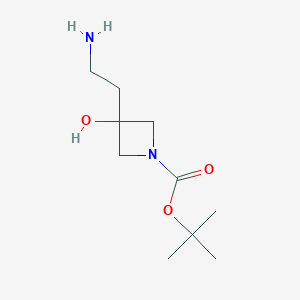


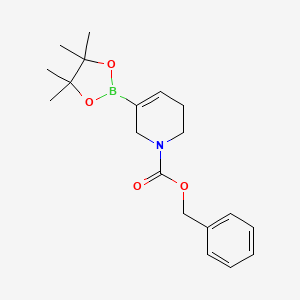
![3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-prop-2-yn-1-ol](/img/structure/B1443860.png)
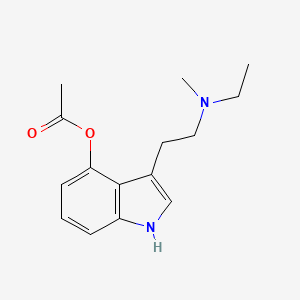
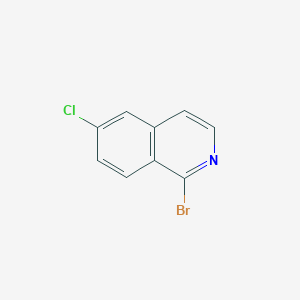
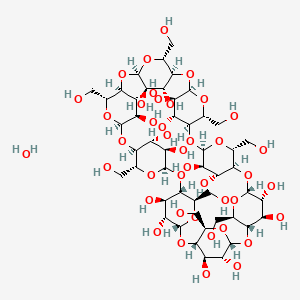
![{2-[(6-Chloropyridin-3-yl)dimethylsilyl]phenyl}methanol](/img/structure/B1443867.png)
